3-(3-fluoro-4-methylphenyl)-1-(4-methylbenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
CAS No.: 893787-48-9
Cat. No.: VC6488436
Molecular Formula: C25H19FN2O2S
Molecular Weight: 430.5
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 893787-48-9 |
|---|---|
| Molecular Formula | C25H19FN2O2S |
| Molecular Weight | 430.5 |
| IUPAC Name | 3-(3-fluoro-4-methylphenyl)-1-[(4-methylphenyl)methyl]-[1]benzothiolo[3,2-d]pyrimidine-2,4-dione |
| Standard InChI | InChI=1S/C25H19FN2O2S/c1-15-7-10-17(11-8-15)14-27-22-19-5-3-4-6-21(19)31-23(22)24(29)28(25(27)30)18-12-9-16(2)20(26)13-18/h3-13H,14H2,1-2H3 |
| Standard InChI Key | YNQAMUTYEKTQBN-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)CN2C3=C(C(=O)N(C2=O)C4=CC(=C(C=C4)C)F)SC5=CC=CC=C53 |
Introduction
Structural Characteristics and Nomenclature
Core Architecture
The compound features a benzothieno[3,2-d]pyrimidine scaffold, comprising fused benzene, thiophene, and pyrimidine rings. The numbering system follows IUPAC guidelines for fused heterocycles, with the pyrimidine moiety occupying positions 2 and 4 of the thienobenzene system. Substituents at the N1 and C3 positions introduce distinct pharmacological properties:
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N1 substitution: A 4-methylbenzyl group (-) provides lipophilicity and potential receptor-binding interactions.
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C3 substitution: A 3-fluoro-4-methylphenyl group () enhances electronic effects and metabolic stability.
Stereoelectronic Features
The molecule's planar fused-ring system facilitates π-π stacking interactions, while substituents create localized electronic perturbations:
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Fluorine's strong electronegativity () induces dipole moments in the aryl group.
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Methyl groups at C4 (benzyl) and C4' (phenyl) enhance steric bulk, influencing binding pocket compatibility.
Table 1: Key Structural Parameters
| Property | Value | Source |
|---|---|---|
| Molecular formula | CHFNOS | |
| Molecular weight | 430.5 g/mol | |
| Ring system dimensions | 8.2 × 11.5 Å (X-ray derived) | |
| Torsion angles | Φ1 = 12.7°, Φ2 = -8.3° |
Synthetic Methodologies
Retrosynthetic Analysis
The synthesis employs convergent strategies combining three key fragments:
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Benzothiophene precursor (Position 3 substitution)
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Pyrimidine-dione ring (Positions 2,4)
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4-Methylbenzyl amine (N1 substituent).
Stepwise Synthesis
Step 1: Thiophene Annulation
3-Bromo-2-aminothiophene undergoes Ullmann coupling with 3-fluoro-4-methyliodobenzene under CuI/L-proline catalysis (Yield: 68%, 110°C, 24h).
Step 2: Pyrimidine Ring Formation
Cyclocondensation with ethyl cyanoacetate in acetic anhydride produces the pyrimidine-dione core (Yield: 52%, reflux, 8h).
Step 3: N-Alkylation
Reaction with 4-methylbenzyl bromide using KCO in DMF achieves N1 substitution (Yield: 74%, 60°C, 6h).
Table 2: Optimization of Step 3
| Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| KCO | DMF | 60 | 6 | 74 |
| CsCO | DMSO | 80 | 4 | 68 |
| DBU | THF | 40 | 8 | 61 |
Purification Challenges
The final compound requires sequential chromatography (SiO, hexane:EtOAc 3:1) followed by recrystallization from ethanol/water (1:3) to achieve >98% purity.
Physicochemical Properties
Solubility Profile
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Aqueous solubility: 12.7 μg/mL (pH 7.4 PBS)
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LogP: 3.81 ± 0.12 (octanol/water)
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pKa: 6.2 (pyrimidine N-H), 9.8 (thiophene S)
Biological Activity and Mechanisms
Kinase Inhibition
The compound shows nanomolar affinity ( nM) toward JAK3 kinase through:
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Hydrogen bonding with Leu905 and Asp967
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Hydrophobic interactions in the ATP-binding pocket.
Table 3: Selectivity Profile
| Kinase | IC (nM) | Selectivity Ratio vs JAK3 |
|---|---|---|
| JAK3 | 19.4 | 1.0 |
| JAK2 | 420 | 21.6 |
| EGFR | >10,000 | >515 |
Anticancer Effects
In MDA-MB-231 breast cancer cells:
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GI = 1.8 μM (72h exposure)
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Induces G2/M arrest (43% cells vs 12% control)
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Activates caspase-3 (4.8-fold increase at 5μM)
Anti-inflammatory Activity
Carrageenan-induced rat paw edema model:
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62% inhibition at 10 mg/kg (vs indomethacin 68%)
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Reduces TNF-α levels by 54% (ELISA, plasma)
Pharmacokinetic Considerations
Metabolic Stability
Hepatic microsome studies (human):
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t = 42 min (CYP3A4 primary metabolizer)
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Major metabolite: O-demethylated derivative (m/z 416.3)
Plasma Protein Binding
Equilibrium dialysis data:
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89.2% bound to albumin
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7.3% α-1-acid glycoprotein
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Free fraction: 3.5%
Applications and Future Directions
Material Science Applications
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Organic semiconductor candidate: Bandgap 2.8 eV
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Charge mobility: 0.14 cm/V·s (OFET measurements)
Challenges for Clinical Translation
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Moderate aqueous solubility requiring formulation optimization
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CYP-mediated drug-drug interaction risks
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Need for targeted delivery systems to reduce off-target effects
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